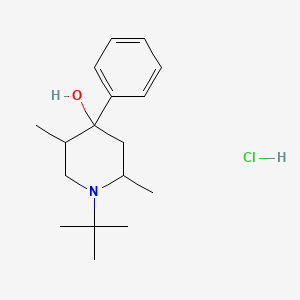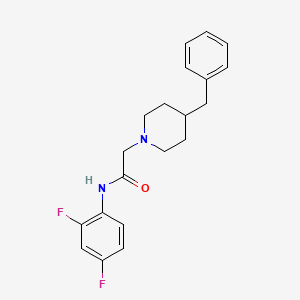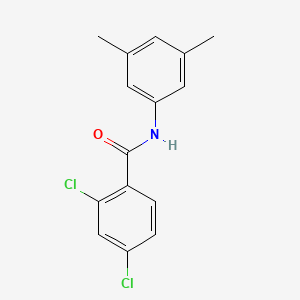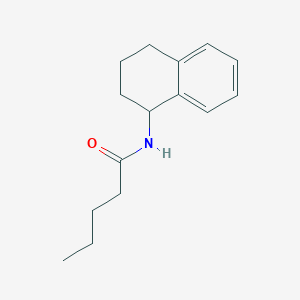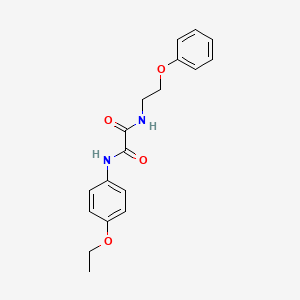
N-(4-ethoxyphenyl)-N'-(2-phenoxyethyl)ethanediamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-ethoxyphenyl)-N'-(2-phenoxyethyl)ethanediamide, also known as EEPE, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. EEPE is a diamide derivative that has been synthesized through several methods and has been found to possess various biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of N-(4-ethoxyphenyl)-N'-(2-phenoxyethyl)ethanediamide involves the inhibition of various enzymes and signaling pathways that are involved in cancer cell proliferation, fungal growth, and bacterial growth. This compound has been found to inhibit the activity of histone deacetylases, which play a role in the regulation of gene expression. Additionally, this compound has been found to inhibit the activity of protein kinase C, which is involved in various signaling pathways.
Biochemical and Physiological Effects:
This compound has been found to possess various biochemical and physiological effects, including the induction of apoptosis, cell cycle arrest, and the inhibition of angiogenesis. Studies have shown that this compound induces apoptosis in cancer cells by activating various caspases and increasing the expression of pro-apoptotic proteins. Additionally, this compound has been found to arrest the cell cycle at the G2/M phase, leading to the inhibition of cancer cell proliferation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-ethoxyphenyl)-N'-(2-phenoxyethyl)ethanediamide possesses several advantages for lab experiments, including its high yield, stability, and low toxicity. Additionally, this compound can be easily synthesized through various methods, making it a readily available compound for research purposes. However, the limitations of this compound include its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.
Direcciones Futuras
N-(4-ethoxyphenyl)-N'-(2-phenoxyethyl)ethanediamide has shown promising results in various scientific research applications, and future directions for research include the development of new this compound derivatives with improved solubility and bioavailability. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential applications in other fields, such as neuroprotection and anti-inflammatory activity.
Conclusion:
In conclusion, this compound is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound possesses various biochemical and physiological effects, including its potential as an anticancer, antifungal, and antibacterial agent. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in other fields.
Métodos De Síntesis
N-(4-ethoxyphenyl)-N'-(2-phenoxyethyl)ethanediamide has been synthesized through various methods, including the reaction of 4-ethoxyaniline with 2-phenoxyethylamine in the presence of acetic acid, followed by the reaction with ethanediamine. Another method involves the reaction of 4-ethoxyaniline with 2-phenoxyethylamine in the presence of acetic anhydride, followed by the reaction with ethylenediamine. The yield of this compound obtained through these methods ranges from 50-70%.
Aplicaciones Científicas De Investigación
N-(4-ethoxyphenyl)-N'-(2-phenoxyethyl)ethanediamide has been found to possess various scientific research applications, including its use as a potential anticancer agent, antifungal agent, and antibacterial agent. Studies have shown that this compound inhibits the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. Additionally, this compound has been found to possess antifungal and antibacterial properties, making it a potential candidate for the development of new drugs.
Propiedades
IUPAC Name |
N'-(4-ethoxyphenyl)-N-(2-phenoxyethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4/c1-2-23-16-10-8-14(9-11-16)20-18(22)17(21)19-12-13-24-15-6-4-3-5-7-15/h3-11H,2,12-13H2,1H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGCPGWHTHZUYHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C(=O)NCCOC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-phenyl-1-azaspiro[5.5]undecan-4-ol](/img/structure/B5226469.png)

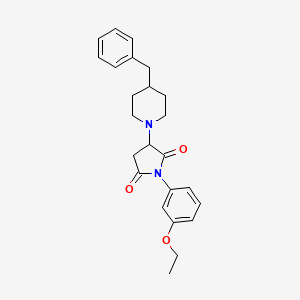
![N-(3,4-dimethylphenyl)-2-[5-(4-pyridinyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5226488.png)
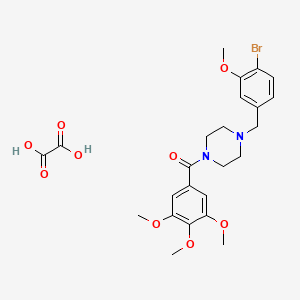
![N-cyclohexyl-2-[(4,6-dioxo-5-phenyl-1,4,5,6-tetrahydro-2-pyrimidinyl)thio]acetamide](/img/structure/B5226500.png)
![[3-benzyl-1-(2-chloro-4,5-dimethoxybenzyl)-3-piperidinyl]methanol](/img/structure/B5226502.png)
![2-tert-butyl-9-methyl-9H-imidazo[1,2-a]benzimidazole hydrobromide](/img/structure/B5226506.png)

![3-(dimethylamino)-N-[3-(dimethylamino)benzoyl]-N-(3-methyl-2-pyridinyl)benzamide](/img/structure/B5226518.png)
